1,10-Dioxo-1,2,4A,10-tetrahydroanthracen-9-YL acetate
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Overview
Description
1,10-Dioxo-1,2,4A,10-tetrahydroanthracen-9-YL acetate is a chemical compound known for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,10-Dioxo-1,2,4A,10-tetrahydroanthracen-9-YL acetate typically involves the reaction of 1,4-dihydroxy anthraquinone with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation. The product is then purified using column chromatography to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
1,10-Dioxo-1,2,4A,10-tetrahydroanthracen-9-YL acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the acetate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various anthraquinone and hydroquinone derivatives, which have significant applications in dye synthesis and pharmaceuticals .
Scientific Research Applications
1,10-Dioxo-1,2,4A,10-tetrahydroanthracen-9-YL acetate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: The compound is studied for its potential as an anticancer agent due to its ability to interact with DNA.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1,10-Dioxo-1,2,4A,10-tetrahydroanthracen-9-YL acetate involves its interaction with molecular targets such as enzymes and DNA. The compound can intercalate into DNA, disrupting its structure and function, which is the basis for its potential anticancer activity. It also inhibits certain enzymes, leading to the modulation of various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 9,10-Dioxo-4a,9,9a,10-tetrahydroanthracene-1,4-diyl bis(4-methylbenzenesulfonate)
- N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide
Uniqueness
1,10-Dioxo-1,2,4A,10-tetrahydroanthracen-9-YL acetate is unique due to its specific acetate functional group, which imparts distinct chemical reactivity and biological activity compared to other anthracene derivatives.
Properties
CAS No. |
88038-96-4 |
---|---|
Molecular Formula |
C16H12O4 |
Molecular Weight |
268.26 g/mol |
IUPAC Name |
(1,10-dioxo-2,4a-dihydroanthracen-9-yl) acetate |
InChI |
InChI=1S/C16H12O4/c1-9(17)20-16-11-6-3-2-5-10(11)15(19)12-7-4-8-13(18)14(12)16/h2-7,12H,8H2,1H3 |
InChI Key |
KTVZRULFEONYDF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C2C(C=CCC2=O)C(=O)C3=CC=CC=C31 |
Origin of Product |
United States |
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